Mniopetal F
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Overview
Description
Mniopetal F is a drimane-type sesquiterpenoid compound isolated from the Mniopetalum species. It has garnered significant interest due to its unique structural features and potential biological activities .
Preparation Methods
The first total synthesis of Mniopetal F was achieved in fourteen steps. Key steps include a highly diastereoselective lithium phenylselenide-induced Baylis-Hillman reaction with Feringa’s butenolide, an endo-selective intramolecular Diels-Alder reaction, inversion of a highly hindered secondary alcohol, and a new variant of the Parikh-Doering oxidation
Chemical Reactions Analysis
Mniopetal F undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using various oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the sesquiterpenoid core, can be performed under specific conditions.
Common reagents used in these reactions include lithium phenylselenide, oxidizing agents like Parikh-Doering oxidation reagents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying complex synthetic routes and reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest for studying its interactions with biological molecules.
Mechanism of Action
The mechanism by which Mniopetal F exerts its effects involves its interaction with specific molecular targets. For instance, its inhibition of HIV-1 reverse transcriptase suggests that it may interfere with the enzyme’s active site or the viral replication process . The exact molecular pathways and targets involved are still under investigation.
Comparison with Similar Compounds
Mniopetal F can be compared with other drimane-type sesquiterpenoids, such as:
Mniopetal A-E: These compounds share a similar core structure but differ in their functional groups and biological activities.
Drimenol: Another drimane-type sesquiterpenoid with distinct biological properties.
This compound stands out due to its unique synthetic route and potential as an HIV-1 reverse transcriptase inhibitor .
Properties
CAS No. |
158761-03-6 |
---|---|
Molecular Formula |
C15H20O5 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
(3S,3aS,6aS,10S,10aR)-3,10-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-4-carbaldehyde |
InChI |
InChI=1S/C15H20O5/c1-14(2)6-5-10(17)15-9(14)4-3-8(7-16)11(15)12(18)20-13(15)19/h3,7,9-12,17-18H,4-6H2,1-2H3/t9-,10-,11+,12-,15-/m0/s1 |
InChI Key |
DOHIWMLRTRMJIJ-HJHSNUOESA-N |
Isomeric SMILES |
CC1(CC[C@@H]([C@@]23[C@H]1CC=C([C@@H]2[C@H](OC3=O)O)C=O)O)C |
Canonical SMILES |
CC1(CCC(C23C1CC=C(C2C(OC3=O)O)C=O)O)C |
Origin of Product |
United States |
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